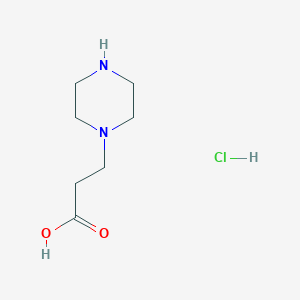
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a butoxyphenyl group attached to a cyanoacrylate moiety. Cyanoacrylates are well-known for their adhesive properties and are commonly used in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Various esters, amides, and other derivatives
Aplicaciones Científicas De Investigación
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and polymer materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic groups in biological molecules, leading to its adhesive properties. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Ethyl cinnamate
- 4-Methoxyphenyl isocyanate
Uniqueness
Methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxyphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other cyanoacrylates and contributes to its unique reactivity and applications.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
methyl 3-(4-butoxyphenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
OGRFPMFIPGEDGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


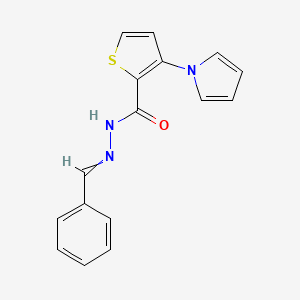
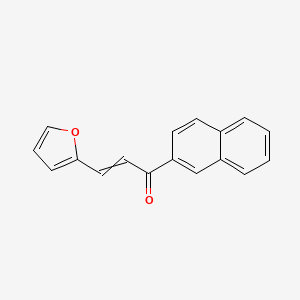

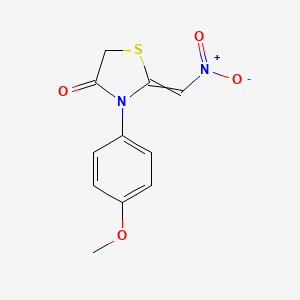
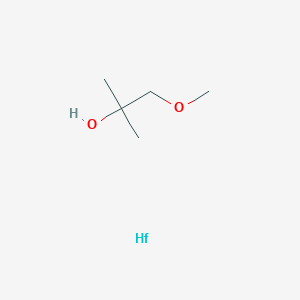

![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
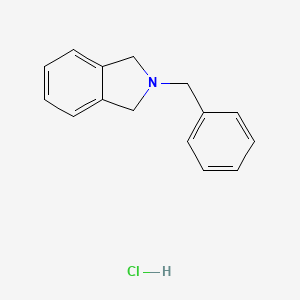
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
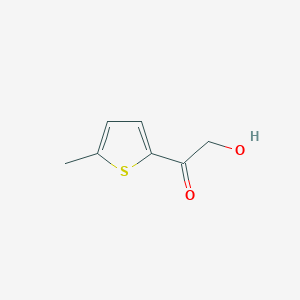

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
